6-methyl-N1-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-yl)benzene-1,3-diamine
Overview
Description
6-methyl-N1-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-yl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C16H19N7 and its molecular weight is 309.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bioevaluation of Imatinib Base Derivatives : Patoliya and Kharadi (2013) synthesized a series of compounds from 6-methyl-N′-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, demonstrating antimicrobial activity, particularly in one compound. This work underscores the potential of derivatives for biomedical applications, especially in antimicrobial resistance (Patoliya & Kharadi, 2013).
Characterization of Pyrazole Derivatives : Titi et al. (2020) focused on the synthesis and characterization of pyrazole derivatives, including analysis through NMR, mass spectroscopy, and X-ray crystallography. This research provides insights into the structural and electronic characteristics of compounds related to 6-methyl-N1-(3-methyl-1-(6-(methylamino)pyrimidin-4-yl)-1H-pyrazol-5-yl)benzene-1,3-diamine, which could inform their potential applications in various fields, including material science and drug design (Titi et al., 2020).
Acylation of Benzene-Diamines : Koroleva et al. (2012) explored the acylation of similar benzene-diamine compounds, leading to the synthesis of amides with potential biological activity. This research contributes to understanding the chemical reactivity and possible functional applications of these compounds in developing new therapeutic agents (Koroleva et al., 2012).
Hydrogen Bonding in Pyrazolopyrimidines : Trilleras et al. (2008) investigated the hydrogen bonding patterns in N-substituted pyrazolopyrimidines, providing valuable insights into the molecular interactions and crystal structures of compounds related to the chemical structure . This study is crucial for understanding the supramolecular assembly and potential pharmaceutical formulations of these compounds (Trilleras et al., 2008).
Properties
IUPAC Name |
4-methyl-3-N-[5-methyl-2-[6-(methylamino)pyrimidin-4-yl]pyrazol-3-yl]benzene-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-10-4-5-12(17)7-13(10)21-16-6-11(2)22-23(16)15-8-14(18-3)19-9-20-15/h4-9,21H,17H2,1-3H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCHPUMHHBMFGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=CC(=NN2C3=NC=NC(=C3)NC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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